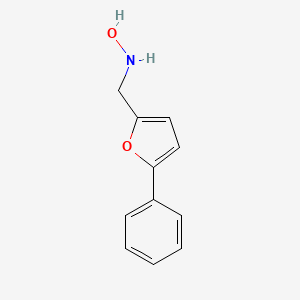

N-(5-phenylfur-2-yl)methyl hydroxylamine

Description

N-(5-Phenylfur-2-yl)methyl hydroxylamine is a hydroxylamine derivative featuring a furan ring substituted with a phenyl group at the 5-position and a hydroxylamine (-NH-OH) functional group attached via a methylene bridge. This compound is of interest due to its structural hybridity, combining the aromaticity of the phenyl-furan system with the redox-active hydroxylamine moiety. Its synthesis typically involves condensation reactions or acid-catalyzed transformations, though isolation can be challenging due to instability under acidic or oxidative conditions . The compound’s reactivity and applications are influenced by its ability to participate in cycloadditions, redox processes, and supramolecular interactions, as observed in crystal structure analyses .

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-[(5-phenylfuran-2-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C11H11NO2/c13-12-8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-7,12-13H,8H2 |

InChI Key |

OGJNPUQRXRVPEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CNO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(5-Methylfuran-2-yl)methyl]cyclohexamine

- Structural Differences : The methyl substituent on the furan ring (vs. phenyl in the target compound) reduces steric bulk and alters electronic properties.

- Synthesis & Stability : Synthesized via nitrone dehydration, this compound exhibits low yields (3% after 14 h), highlighting the retarding effect of methyl groups on reaction kinetics compared to phenyl substituents, which may enhance stabilization through π-π interactions .

- Applications: Limited utility in catalysis due to poor efficiency, contrasting with phenyl-substituted derivatives that show promise in supramolecular chemistry .

1-(Furan-2-yl)-N-(5-Phenyl-1,3,4-oxadiazol-2-yl) Methanimine (Fa)

- Structural Differences : Replaces the hydroxylamine group with a methanimine (-CH=N-) linked to a 1,3,4-oxadiazole ring.

- Synthesis : Prepared via acid-catalyzed condensation (H₂SO₄, reflux), yielding 65% product. The absence of hydroxylamine simplifies isolation compared to the target compound’s sensitivity to acids .

- Spectroscopic Data : IR shows C=N stretch at 1622 cm⁻¹, distinct from hydroxylamine’s N-O stretch (~3380 cm⁻¹ in related compounds) .

N-Phenyl-2-Furohydroxamic Acid (11)

- Functional Group Variation : Contains a hydroxamic acid (-CONH-OH) instead of hydroxylamine.

- Stability : Hydroxamic acids are generally more stable than hydroxylamines under physiological conditions, impacting their suitability for drug design .

N-[(5-Iodofuran-2-yl)methyl]-2-Methylpropan-2-aminium Maleate

- Structural Analogues : Substitution of phenyl with iodo or methyl groups on the furan ring.

- Crystal Packing : The phenyl group in the target compound facilitates face-to-face π-stacking and hydrogen bonding (N-H⋯O, O-H⋯O), whereas iodo derivatives exhibit halogen bonding (C-I⋯O), altering supramolecular architectures .

- Thermal Stability: Phenyl-substituted derivatives show higher melting points (e.g., 216°C for cinnoline derivatives ) compared to iodinated analogues (62°C for isothiocyanate derivatives ).

Comparative Data Tables

Table 1: Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.